molecular formula C12H10N2O B025937 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one CAS No. 110038-71-6

2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one

Numéro de catalogue B025937
Numéro CAS: 110038-71-6
Poids moléculaire: 198.22 g/mol
Clé InChI: DZEJHZIZULOUHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as LY294002 and is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of PI3K by LY294002 has been shown to have a significant impact on these cellular processes, making it an important tool for scientific research.

Mécanisme D'action

LY294002 works by inhibiting the activity of PI3K, which is an enzyme that plays a crucial role in various cellular processes. PI3K is responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt pathway, which promotes cell growth, differentiation, and survival. By inhibiting PI3K, LY294002 blocks the activation of these downstream pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Cell Growth: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway.
2. Neuroprotective Effects: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Protective Effects: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

LY294002 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: LY294002 is a potent inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes.
2. Selectivity: LY294002 is selective for PI3K and does not inhibit other kinases, making it a valuable tool for studying the specific role of PI3K in cellular processes.
3. Availability: LY294002 is commercially available, making it easily accessible for researchers.
Some of the limitations of LY294002 include:
1. Off-Target Effects: LY294002 can have off-target effects, leading to the inhibition of other kinases and cellular processes.
2. Toxicity: LY294002 can be toxic to cells at high concentrations, leading to cell death and interfering with experimental results.
3. Specificity: LY294002 is specific for PI3K isoforms, and its effects may vary depending on the isoform being studied.

Orientations Futures

There are several future directions for the study of LY294002, including:
1. Development of New Cancer Treatments: LY294002 has shown promising results in inhibiting the growth of cancer cells and may be developed into new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and may be studied further for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Diseases: LY294002 has been shown to have protective effects on the cardiovascular system and may be studied further for its potential use in the treatment of cardiovascular diseases.
4. Development of New Inhibitors: The study of LY294002 may lead to the development of new inhibitors of PI3K and other kinases, leading to the development of new treatments for various diseases.

Méthodes De Synthèse

The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromo-5-nitropyridine with cycloheptatriene in the presence of a palladium catalyst. The resulting intermediate is then reduced to yield LY294002.

Applications De Recherche Scientifique

LY294002 has been extensively studied for its various applications in scientific research. Some of the most significant applications of this compound include:
1. Cancer Research: LY294002 has been shown to inhibit the growth of cancer cells by blocking the PI3K pathway. This makes it a promising candidate for the development of new cancer treatments.
2. Neurological Disorders: LY294002 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
3. Cardiovascular Research: LY294002 has been shown to have protective effects on the cardiovascular system and has been studied for its potential use in the treatment of cardiovascular diseases.

Propriétés

Numéro CAS

110038-71-6

Formule moléculaire

C12H10N2O

Poids moléculaire

198.22 g/mol

Nom IUPAC

2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15)

Clé InChI

DZEJHZIZULOUHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2

SMILES canonique

C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2

Synonymes

2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.